4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
cyclobutyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(10-2-1-3-10)16-7-5-11(8-16)18-12-4-6-14-9-15-12/h4,6,9-11H,1-3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWVOOGFTOUBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug discovery.
Industry: Utilized in material science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s unique structure allows it to modulate various biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Modifications and Antiviral Activity
Key structural variables influencing activity include:
- Heterocyclic Core : Pyrimidine vs. purine derivatives.
- Substituents: Fluoro, chloro, or amino groups on the benzoxazine or pyrimidine rings.
- Linker Length: Spacer length (e.g., 6-aminohexanoyl vs. shorter/longer chains).
Table 1: Antiviral Activity of Selected Pyrimidine and Purine Conjugates
| Compound | Core Structure | Substituents/Linker | Target Virus | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) | Reference |
|---|---|---|---|---|---|---|---|
| (S)-1 (Lead Compound) | Purine | 6-aminohexanoyl + benzoxazine | HSV-1 | 0.5 | 62.1 | 124 | [5] |
| (S)-5a | Pyrimidine | 2-amino + benzoxazine | HSV-1 | 9.27 | 34.63 | <4 | [7] |
| (RS)-5b | Pyrimidine | 2-amino-6-chloro + benzoxazine | H1N1 | 92 | 705 | <8 | [7] |
| Oseltamivir Carboxylate | Carbocyclic | N/A | H1N1 | 0.01 | >1000 | >100,000 | [7] |
Key Findings :
- Core Structure Impact : The purine-based lead compound (S)-1 exhibited superior anti-HSV-1 activity (IC50 = 0.5 µM, SI = 124) compared to pyrimidine analogs like (S)-5a (IC50 = 9.27 µM, SI < 4), highlighting the critical role of the purine scaffold in enhancing potency and selectivity .
- Linker Optimization: A 6-aminohexanoyl spacer (n = 5) was optimal for anti-HSV-1 activity in purine conjugates, whereas shorter linkers reduced efficacy .
Cytotoxicity and Selectivity
Pyrimidine derivatives generally exhibited higher cytotoxicity than purine analogs. For example:
- (S)-5a showed CC50 = 34.63 µM (Vero E6 cells), limiting its therapeutic window (SI < 4) .
- In contrast, the purine-based (S)-1 demonstrated lower cytotoxicity (CC50 = 62.1 µM) and higher selectivity (SI = 124) .
Mechanistic Insights
Comparison with Broader Antiviral Agents
Table 2: Benchmarking Against Published Antivirals
| Compound Class | Example | Target Virus | IC50 (µM) | SI | Reference |
|---|---|---|---|---|---|
| Purine Conjugates | (S)-1 | HSV-1 | 0.5 | 124 | [5] |
| Pyrimidine Conjugates | (RS)-5b | H1N1 | 92 | <8 | [7] |
| Nucleoside Analogs | Sofosbuvir | HCV | 0.01 | >1000 | [13] |
| Thioglycosides | Cytosine Thioglycoside | Avian Influenza | 0.12 | 250 | [14] |
Notable Trends:
Biological Activity
The compound 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine ring substituted with a cyclobutanecarbonyl-pyrrolidine moiety, which is integral to its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes that are crucial for cellular metabolism and proliferation. For instance, it may act as an inhibitor of kinases involved in cancer cell signaling pathways.
- Modulation of Receptor Activity : The compound may also interact with neurotransmitter receptors, potentially influencing neurochemical pathways and exhibiting neuroprotective effects.
Anticancer Properties
Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound exhibits neuroprotective effects. Animal models have shown that the compound can reduce neuronal apoptosis and promote cell survival under stress conditions, such as oxidative stress.
Case Studies
Several case studies have explored the efficacy and safety of compounds similar to this compound in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer evaluated the use of pyrimidine derivatives similar to this compound. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy regimens .
- Neurodegenerative Disease Model : In a study focused on Alzheimer's disease, researchers administered a pyrimidine derivative to transgenic mice models. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Basic: What are the key synthetic strategies for 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine, and what critical parameters influence yield and purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine ring followed by coupling with the pyrrolidine-cyclobutane moiety. Critical steps include:
- Nucleophilic Aromatic Substitution (SNAr): Introducing the pyrrolidin-3-yloxy group at the 4-position of pyrimidine under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Cyclobutanecarbonylation: Acylation of the pyrrolidine nitrogen using cyclobutanecarbonyl chloride, requiring anhydrous conditions and catalytic DMAP to enhance reactivity .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC to isolate the final compound.
Critical Parameters: - Temperature control during acylation (0–5°C to avoid side reactions).
- Solvent choice (e.g., DMF for SNAr reactivity vs. THF for milder conditions).
- Monitoring reaction progress via TLC or LC-MS to prevent over-reaction .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- LC-MS/HRMS: To verify molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
- X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present in the pyrrolidine or cyclobutane groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Answer:
- Core Modifications:
- Vary the pyrimidine substituents (e.g., chloro, trifluoromethyl) to assess electronic effects on target binding .
- Replace cyclobutane with other strained rings (e.g., cyclopropane) to evaluate steric and conformational impacts .
- Functional Group Additions:
- Introduce hydrogen-bond donors/acceptors (e.g., hydroxyl, amine) on the pyrrolidine ring to enhance interactions with enzymatic active sites .
- Biological Assays:
- Screen against kinase panels (e.g., CDKs, EGFR) to identify primary targets.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
Advanced: What methodologies are used to identify the molecular targets of this compound, and how are these interactions validated?
Answer:
- Target Identification:
- Chemoproteomics: Use biotinylated analogs of the compound for pull-down assays coupled with mass spectrometry to identify bound proteins .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries to pinpoint genes whose loss abrogates compound activity .
- Validation:
- Enzyme Inhibition Assays: Measure IC₅₀ values against recombinant targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of proteins in the presence of the compound .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
Answer:
- Experimental Replication:
- Standardize assay conditions (e.g., cell lines, serum concentration, incubation time) to minimize variability .
- Data Analysis:
- Use dose-response curves instead of single-point measurements to account for potency differences.
- Apply multivariate statistics to identify confounding factors (e.g., solvent effects, compound stability) .
- Structural Confirmation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
